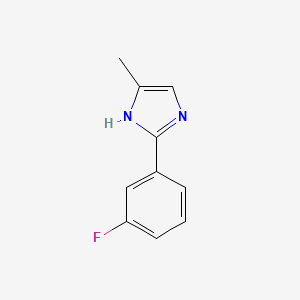
1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione typically involves the introduction of cyclohexylthio and phenylthio groups onto the anthracene-9,10-dione core. One common method involves the reaction of anthracene-9,10-dione with cyclohexylthiol and phenylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the thiolation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The thiol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Molecular Targets: It can interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9,10-dione: The parent compound without the thiol substituents.
1-Phenylthioanthracene-9,10-dione: A similar compound with only the phenylthio group.
1-Cyclohexylthioanthracene-9,10-dione: A similar compound with only the cyclohexylthio group.
Uniqueness
1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione is unique due to the presence of both cyclohexylthio and phenylthio groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
84674-82-8 |
|---|---|
Fórmula molecular |
C26H22O2S2 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
1-cyclohexylsulfanyl-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C26H22O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2 |
Clave InChI |
LUVVXIFIKOTIIG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)

![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

